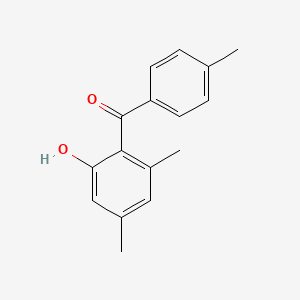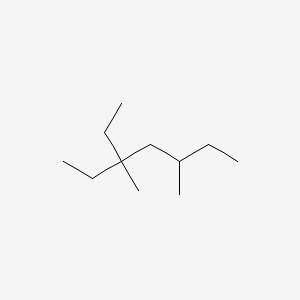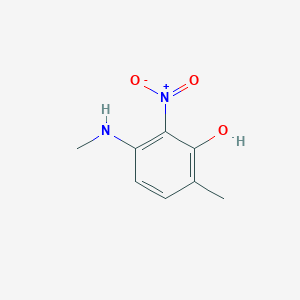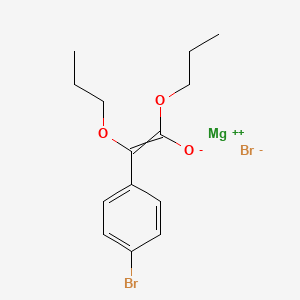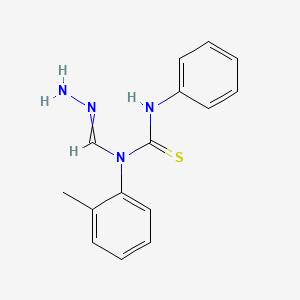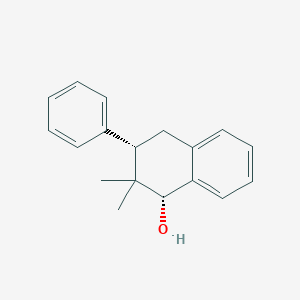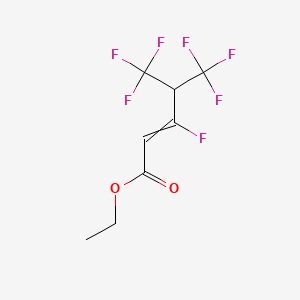![molecular formula C10H15ClN4S B14556879 Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]- CAS No. 61689-55-2](/img/structure/B14556879.png)
Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]- is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazine ring, a carbothioamide group, and a chloro substituent, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]- typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method includes the chlorination of pyrazinecarbothioamide followed by the introduction of the diethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes, such as cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyrazinecarboxamide: Shares the pyrazine ring and chloro substituent but lacks the diethylamino group.
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine ring structure.
Uniqueness
Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]- is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pyrazine derivatives and may contribute to its specific interactions with molecular targets.
Properties
CAS No. |
61689-55-2 |
|---|---|
Molecular Formula |
C10H15ClN4S |
Molecular Weight |
258.77 g/mol |
IUPAC Name |
6-chloro-N-(diethylaminomethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C10H15ClN4S/c1-3-15(4-2)7-13-10(16)8-5-12-6-9(11)14-8/h5-6H,3-4,7H2,1-2H3,(H,13,16) |
InChI Key |
ASMSWHMZNJDMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CNC(=S)C1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol](/img/structure/B14556798.png)
![N-{3-[(2-Cyanoethyl)amino]phenyl}benzamide](/img/structure/B14556802.png)
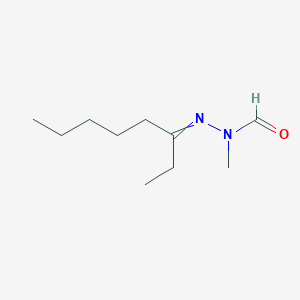
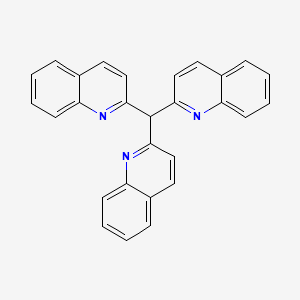
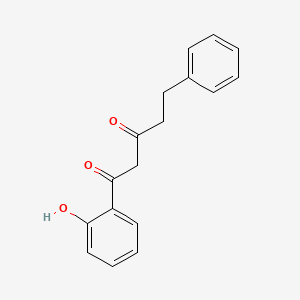
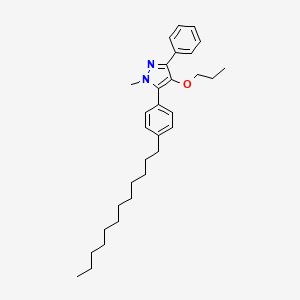
![1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine](/img/structure/B14556835.png)
